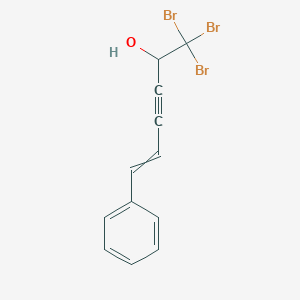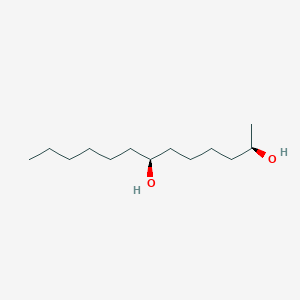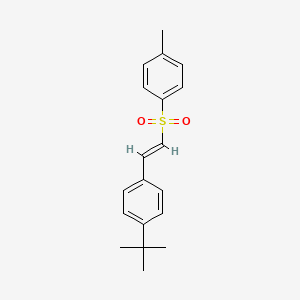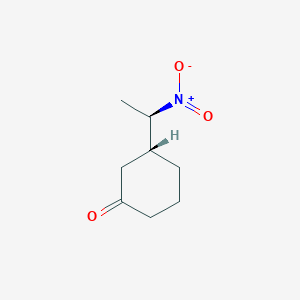
1,1'-Biphenyl, 2'-methyl-2,4,6-tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by a biphenyl core with multiple isopropyl and methyl substituents, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives with isopropyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often resulting in the removal of specific functional groups.
Substitution: This reaction involves the replacement of one or more substituents on the biphenyl core with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed, along with Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce fully hydrogenated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity and selectivity of the metal catalysts, facilitating efficient chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tBuBrettPhos: A similar compound with a biphenyl core and tert-butyl substituents, known for its use in cross-coupling reactions.
BrettPhos: Another related compound with different substituents, also used in palladium-catalyzed reactions.
Uniqueness
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is unique due to its specific combination of isopropyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of reactivity and selectivity .
Properties
CAS No. |
700360-05-0 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-(2-methylphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C22H30/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)19-11-9-8-10-17(19)7/h8-16H,1-7H3 |
InChI Key |
XQDPQFCFNWDECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)


![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)


![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)

